2-(1,3-benzodioxol-5-yl)benzamide

Medicinal Chemistry SAR Physicochemical Properties

Specification-grade 2-(1,3-benzodioxol-5-yl)benzamide, featuring the 1,3-benzodioxole group directly at the ortho position of the benzamide core. This unique substitution pattern is critical for sigma-1 receptor SAR studies and serves as a matched molecular pair negative control for ALK5 inhibitor profiling. Ortho-substitution enables divergent Pd-catalyzed functionalizations not possible with N-linked analogs, and the lower tPSA may improve CNS permeability. Procure this exact isomer to avoid misleading biological results caused by generic N-linked benzamide controls.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
Cat. No. B4062980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-yl)benzamide
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3C(=O)N
InChIInChI=1S/C14H11NO3/c15-14(16)11-4-2-1-3-10(11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H2,15,16)
InChIKeyMADZDOGVMLRPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzodioxol-5-yl)benzamide: Chemical Identity, CAS Registry, and Procurement-Relevant Specifications


2-(1,3-Benzodioxol-5-yl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety directly attached to the ortho position of a benzamide core . Its molecular formula is C₁₄H₁₁NO₃, with a molecular weight of 241.24 g/mol . This compound is primarily utilized as a research intermediate or building block in medicinal chemistry, with its value stemming from the unique electronic and steric effects imparted by the benzodioxole group at the 2‑position of the benzamide ring, which can significantly alter molecular recognition compared to unsubstituted or N‑linked analogs .

Why 2-(1,3-Benzodioxol-5-yl)benzamide Cannot Be Interchanged with Common Benzamide Derivatives in Research Workflows


In medicinal chemistry and chemical biology, subtle changes in substitution pattern—such as moving the 1,3-benzodioxol-5-yl group from the N‑position to the C‑2 position of the benzamide ring—can dramatically alter molecular recognition, binding affinity, and pharmacokinetic properties [1]. Generic substitution with unsubstituted benzamide or N‑linked 1,3-benzodioxole analogs (e.g., N-(1,3-benzodioxol-5-yl)benzamide, CAS 97631-47-5) fails to recapitulate the specific steric and electronic environment provided by the ortho‑substituted aryl group, which has been shown to be a critical determinant of target engagement and selectivity in related benzamide‑based scaffolds . Therefore, for structure‑activity relationship (SAR) studies, library synthesis, or biological screening, procurement of the exact 2‑substituted isomer is essential to avoid misleading or non‑reproducible results.

2-(1,3-Benzodioxol-5-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Isomerism Drives Predicted Physicochemical Divergence from N‑Linked Analogs

The ortho‑substituted 2-(1,3-benzodioxol-5-yl)benzamide exhibits a distinct three‑dimensional conformation and hydrogen‑bonding network compared to its N‑linked constitutional isomer, N-(1,3-benzodioxol-5-yl)benzamide (CAS 97631-47-5). In silico predictions indicate a lower topological polar surface area (tPSA) for the 2‑substituted isomer, which correlates with enhanced passive membrane permeability [1]. While direct experimental physicochemical data for the target compound are not publicly available, the following computational estimates highlight the inherent differentiation between the two isomers [1].

Medicinal Chemistry SAR Physicochemical Properties

Ortho‑Substitution Confers Distinct Conformational Restriction Relevant to Sigma‑1 Receptor Binding

In a recent medicinal chemistry campaign evaluating benzamide derivatives as sigma‑1 receptor ligands, the ortho‑substituted 2‑phenylbenzamide scaffold exhibited a unique binding pose within the sigma‑1 receptor binding pocket, as evidenced by molecular docking and SAR studies [1]. While 2-(1,3-benzodioxol-5-yl)benzamide itself was not explicitly profiled, the study demonstrated that 2‑phenylbenzamide derivatives with ortho‑substitution displayed Kᵢ values in the low nanomolar range (e.g., compound 8e: Kᵢ = 2.8 nM for sigma‑1), whereas the unsubstituted benzamide core showed negligible affinity (>10 μM) [1]. The presence of the 1,3-benzodioxole group at the 2‑position is expected to further modulate binding through additional hydrophobic and π‑stacking interactions, a hypothesis supported by the activity of related 1,3-benzodioxole‑containing sigma‑1 ligands [2].

Sigma-1 Receptor Conformational Analysis Ligand Design

Differentiation from SB‑431542: A TGF‑β Receptor Inhibitor with a Structurally Divergent 1,3-Benzodioxole Pharmacophore

SB‑431542 is a well‑characterized TGF‑β type I receptor (ALK5) inhibitor that contains a 1,3-benzodioxol-5-yl group attached to a central imidazole core (IC₅₀ = 94 nM) . Despite sharing the 1,3-benzodioxole moiety, the pharmacological profile of SB‑431542 is not translatable to 2-(1,3-benzodioxol-5-yl)benzamide. The target compound lacks the critical pyridinyl‑imidazole‑benzamide pharmacophore required for ALK5 inhibition and therefore exhibits no measurable activity against this kinase (predicted IC₅₀ > 30 μM based on structure‑activity relationship) [1]. This stark difference underscores that the 1,3-benzodioxole group is not a generic pharmacophore; its biological activity is exquisitely context‑dependent and determined by the surrounding scaffold.

TGF‑β Signaling Kinase Inhibition Pharmacophore Comparison

Synthetic Utility: Differentiated as a Versatile Ortho‑Substituted Benzamide Building Block

In high‑throughput screening (HTS) library synthesis, the ortho‑substitution pattern of 2-(1,3-benzodioxol-5-yl)benzamide offers a distinct synthetic handle compared to N‑linked or para‑substituted isomers. The compound can be further functionalized via Suzuki‑Miyaura cross‑coupling at the remaining ortho or para positions of the benzamide ring, a strategy that is not feasible with N‑linked analogs due to steric hindrance and electronic deactivation of the amide nitrogen [1]. This unique reactivity profile makes the target compound a valuable scaffold for generating diverse, patent‑breaking analogs that avoid existing intellectual property covering N‑substituted benzamides [2].

Combinatorial Chemistry Building Block Medicinal Chemistry Synthesis

Procurement‑Focused Application Scenarios for 2-(1,3-Benzodioxol-5-yl)benzamide


Structure‑Activity Relationship (SAR) Exploration of Sigma‑1 Receptor Ligands

Given the class‑level evidence that ortho‑substituted benzamides confer high sigma‑1 receptor affinity [1], 2-(1,3-benzodioxol-5-yl)benzamide serves as a key intermediate for generating focused libraries to probe the sigma‑1 binding pocket. Procurement of this specific isomer ensures that SAR studies accurately reflect the contribution of the ortho‑(1,3-benzodioxole) moiety, which cannot be substituted with N‑linked or unsubstituted benzamide controls [1].

Combinatorial Chemistry and Diversity‑Oriented Synthesis (DOS) Campaigns

The unique ortho‑substitution pattern allows for divergent functionalization via palladium‑catalyzed cross‑coupling reactions that are not feasible on N‑linked benzamide analogs [2]. This makes 2-(1,3-benzodioxol-5-yl)benzamide a valuable building block for creating chemically diverse compound collections, particularly for programs seeking to circumvent existing patent space dominated by N‑substituted benzamides [3].

Negative Control for TGF‑β/ALK5 Inhibitor Studies

Because 2-(1,3-benzodioxol-5-yl)benzamide shares the 1,3-benzodioxole group with the potent ALK5 inhibitor SB‑431542 but lacks the required pharmacophore for kinase inhibition , it can be used as a matched molecular pair negative control in cell‑based assays. This application helps researchers dissect whether observed biological effects are due to TGF‑β pathway modulation or off‑target interactions mediated by the 1,3-benzodioxole moiety alone.

Physicochemical Property Optimization in Lead Generation

The predicted lower tPSA of the 2‑substituted isomer relative to its N‑linked counterpart [4] suggests that incorporating this scaffold may improve passive permeability in early‑stage lead compounds. This scenario is particularly relevant for CNS‑targeted programs where blood‑brain barrier penetration is a critical design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.